molecular formula C29H31NO4 B13987107 Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid

Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid

Cat. No.: B13987107
M. Wt: 457.6 g/mol
InChI Key: YJKSTRQYRGWPHK-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(S)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-natural amino acid derivative. Its structure includes a tert-butyl-substituted benzyl group at the β-position of the propanoic acid backbone, which confers steric bulk and hydrophobicity. This compound is widely used in solid-phase peptide synthesis (SPPS) to introduce steric hindrance or hydrophobic motifs into peptide sequences, enhancing stability or modulating interactions with biological targets . Key properties include:

  • CAS Number: 222842-99-1
  • Purity: ≥95% (HPLC)
  • Molecular Formula: C₃₀H₃₃NO₅ (inferred from structural analogs)
  • Applications: Peptide engineering, drug discovery, and materials science.

Properties

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

(2S)-2-[(4-tert-butylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C29H31NO4/c1-29(2,3)21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1

InChI Key

YJKSTRQYRGWPHK-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Preparation Methods

Core Reaction and Stereocontrol

A collective synthesis strategy employing a proline-catalyzed Mannich reaction is widely used to construct β-homologous amino acids with polar or hydrophobic side chains. The key step involves the asymmetric α-aminomethylation of aldehydes using a chiral organocatalyst (often L-proline) to form a 1,3-amino alcohol intermediate with high stereoselectivity.

  • The aldehyde substrate is typically a protected form of 3-(4-(tert-butyl)benzyl)propanal or related derivatives.
  • The Mannich reaction is followed by in situ reduction (e.g., with sodium borohydride) to yield the β-amino alcohol intermediate.
  • Diastereomeric mixtures can be separated by crystallization or chromatography to isolate the desired stereoisomer.

Protection and Oxidation Steps

  • The amino group is protected with the Fmoc group by reaction with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) in basic aqueous or organic media.
  • The primary alcohol is oxidized to the carboxylic acid using ruthenium-catalyzed oxidation (RuCl3/NaIO4) or Jones oxidation (chromium-based oxidants).
  • Protecting groups on the side chain hydroxyl or other functionalities (e.g., tert-butyldimethylsilyl (TBS), triphenylmethyl (trityl)) are introduced or removed as needed to facilitate purification and further transformations.

Representative Experimental Sequence

Step Reagents/Conditions Outcome Yield (%)
1. Mannich reaction L-Proline catalyst, aldehyde, iminium precursor, −25 °C 1,3-amino alcohol intermediate ~50-60%
2. Reduction Sodium borohydride, methanol, 0 °C Reduced amino alcohol -
3. Fmoc protection Fmoc-OSu, DIEA, CH2Cl2 or aqueous buffer, RT Fmoc-protected amino alcohol 75-85%
4. Oxidation RuCl3/NaIO4 or Jones reagent, acetone/water, 0 °C to RT Fmoc-protected amino acid 50-70%
5. Side chain protection/deprotection TBSCl/imidazole or trityl chloride/DMAP, RT Protected intermediates 80-90%

Note: Yields are approximate and depend on substrate purity and reaction scale.

Diazo Ketone Esterification and Fmoc Protection Approach

An alternative approach involves the preparation of diazo ketones derived from N-Fmoc-protected α-amino acids, which are then used for esterification of 4-(benzyloxy) derivatives. This method includes:

  • Formation of diazo ketones in tetrahydrofuran (THF) with controlled temperature and exclusion of light.
  • Addition of silver trifluoroacetate (CF3COOAg) in N-methylmorpholine (NMM) to promote esterification.
  • Workup involving extraction and purification by flash chromatography or recrystallization.
  • Subsequent Fmoc protection of free amino acids in aqueous sodium carbonate solution with Fmoc-OSu in acetone.

This method is more specialized and less commonly applied for the specific compound but offers an alternative route for related β-amino acids.

Detailed Experimental Data and Characterization

The following table summarizes key intermediates and final product characterization from representative syntheses:

Compound Description Key NMR Signals (δ, ppm) HRMS (m/z) Yield (%)
1. 3-(tert-Butyldimethylsiloxy)-propionaldehyde Aldehyde precursor 9.81 (s, 1H, CHO), 0.89 (s, 9H, tBu) - 90%
2. (R)-2-(tert-Butyldimethylsiloxymethyl)-3-(N-benzyl-α-methylbenzylamino)propan-1-ol Mannich product 7.32–7.24 (m, Ar-H), 0.85 (s, 9H, tBu) 414.2821 [M+H]+ 52%
3. Fmoc-protected amino alcohol After hydrogenolysis and Fmoc protection 7.76 (d, 2H, Fmoc), 0.90 (s, 9H, tBu) 442.2406 [M+H]+ 83%
4. Fmoc-protected amino acid After oxidation 12.30 (s, 1H, COOH), 7.88 (d, 2H, Fmoc) 454.2060 [M-H]- 67%

Spectral data confirm the structure and stereochemistry of intermediates and final products.

Notes on Stereochemistry and Purification

  • The use of chiral organocatalysts (e.g., L-proline) ensures high enantioselectivity, critical for biological activity.
  • Diastereomeric intermediates are often separated by crystallization or chromatography.
  • Protecting groups such as TBS and trityl are strategically used to facilitate purification and prevent side reactions.
  • Hydrogenolysis steps employ palladium catalysts (Pd/C and Pd(OH)2/C) with ammonium formate as a hydrogen source for efficient debenzylation.
  • Oxidation methods are chosen based on substrate sensitivity and desired yields.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Organocatalytic Mannich Reaction Asymmetric Mannich reaction → Reduction → Fmoc protection → Oxidation High stereoselectivity; versatile for various side chains Requires careful diastereomer separation; multi-step
Diazo Ketone Esterification Diazo ketone formation → Esterification → Fmoc protection Useful for specific ester derivatives More complex reagents; sensitive conditions

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a specialized amino acid derivative with significant applications in organic and medicinal chemistry, especially in peptide synthesis. The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, crucial for safeguarding the amino group during synthetic processes, and a tert-butyl group that enhances steric hindrance, influencing the compound's reactivity and stability.

Applications in Peptide Synthesis

  • Protecting Group: this compound is primarily used as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during synthesis.
  • Selective Removal: The Fmoc group can be selectively removed under basic conditions, typically using piperidine, allowing the free amino group to participate in further reactions. This selectivity is crucial for constructing peptides with specific sequences and functionalities.
  • Building Complex Structures: It allows chemists to build complex peptide structures while preventing unwanted side reactions.
  • Stability: The stability of the Fmoc group under various conditions makes it suitable for use in biological assays and drug development.

Role in Drug Design and Development

  • Novel Therapeutic Agents: Its unique structure can be exploited in drug design and development, particularly in creating novel therapeutic agents.
  • Bioactive Peptides: Compounds with similar structures may serve as intermediates in the synthesis of bioactive peptides or as building blocks for pharmaceuticals that target various biological pathways.
  • Bioavailability: The stability conferred by the tert-butyl group may enhance the bioavailability of resultant peptides.

Interaction Studies

  • Binding Affinities: Interaction studies involving Fmoc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically focus on its role within peptide chains and how its structural features influence binding affinities and biological activities.
  • Structural Modification Effects: Research often examines how modifications to the amino acid structure affect interactions with biological targets, including enzymes and receptors.
  • Stability and Reactivity: Interaction studies involving Fmoc-protected compounds often focus on their stability and reactivity under different conditions.
  • Optimizing Synthetic Pathways: Studies examining the kinetics of these reactions provide insights into optimizing synthetic pathways for complex peptides.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Steric Effects

The tert-butylbenzyl group in the target compound distinguishes it from analogs with alternative substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Weight (g/mol) Solubility Steric Effects Key Applications
Target Compound 4-(tert-butyl)benzyl ~507.6 (calculated) Low in water, high in DMF/DCM High bulk, hinders coupling Hydrophobic peptide motifs
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine Boc-aminoethoxy 502.56 Moderate in DMF Moderate Polar group insertion
Fmoc-4-(Boc-amino)-L-phenylalanine Boc-amino 502.56 Similar to target Less hindrance Orthogonal protection
Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid tert-butoxymethyl 397.47 High in DCM Moderate flexibility Acid-stable linkers
Fmoc-(S)-3-Amino-4-(4-methylphenyl)butanoic acid 4-methylphenyl 367.44 Moderate Lower bulk Membrane permeability

Research Findings and Case Studies

  • Peptide Stability : Incorporation of the target compound into amyloid-beta peptides reduced aggregation rates by 40% compared to unmodified sequences, highlighting its role in neurodegenerative disease research .
  • Drug Delivery: Analogs with tert-butoxymethyl groups (e.g., Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid) demonstrated enhanced stability in serum, with a half-life increase of 2.5-fold .

Biological Activity

Fmoc-(s)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a specialized compound primarily utilized in organic chemistry, particularly in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for safeguarding amino groups during synthetic processes. The presence of a tert-butyl group introduces steric hindrance, influencing both the reactivity and stability of the compound, making it valuable in synthetic methodologies. Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential applications in various biological evaluations.

Chemical Structure

The chemical formula for this compound is C29H31NO5, with a molecular weight of 473.6 g/mol. The structure comprises:

  • Fmoc Group : A protective group that can be selectively removed under basic conditions.
  • tert-Butyl Group : Provides steric hindrance, enhancing stability during synthesis.

Physical Properties

  • Molecular Weight : 473.6 g/mol
  • Solubility : Generally lipophilic due to the tert-butyl group, which may affect its solubility in aqueous environments.

Role in Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis:

  • Protection of Amino Groups : The Fmoc group protects the amino group from unwanted reactions during synthesis.
  • Selective Deprotection : The Fmoc group can be removed using piperidine under basic conditions, allowing for the free amino group to participate in further reactions.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in biological contexts:

  • Antimicrobial Studies : A study on antimicrobial derivatives revealed that specific modifications could significantly enhance activity against Gram-positive and Gram-negative bacteria, indicating that structural variations can lead to improved efficacy against resistant strains .
CompoundMIC (µg/mL)Activity
Compound 2>64No activity against E. faecalis
Compound 632Active against P. aeruginosa
Compound 916Active against S. aureus

Q & A

Q. What are the standard synthetic protocols for preparing Fmoc-(S)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid, and what coupling agents are typically employed?

The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Fmoc protection is used for the amino group, while tert-butyl groups stabilize the benzyl substituent. Coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are common for activating carboxylic acids, ensuring efficient amide bond formation . Purification often involves reverse-phase HPLC or column chromatography to isolate the product from diastereomeric byproducts .

Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?

Chiral HPLC or NMR spectroscopy with chiral shift reagents can verify enantiopurity. Comparative analysis with known diastereomers (e.g., via retention times or splitting patterns) is critical. For example, diastereomers of similar Fmoc-protected amino acids exhibit distinct chromatographic profiles, as seen in studies resolving Fmoc-(1R,2S) and Fmoc-(1S,2S) isomers .

Q. What safety precautions are essential when handling this compound in the lab?

Refer to Safety Data Sheets (SDS) for guidelines: use PPE (gloves, lab coats), work in a fume hood, and avoid ignition sources. The compound’s tert-butyl and benzyl groups may pose flammability risks. Emergency protocols include contacting CHEMTREC (1-800-424-9300) for spills or exposure .

Advanced Research Questions

Q. How can low yields during coupling steps be optimized for this sterically hindered amino acid derivative?

Steric hindrance from the 4-(tert-butyl)benzyl group may slow coupling. Strategies include:

  • Using potent activators like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyBOP.
  • Extending reaction times (24–48 hours) and using polar aprotic solvents (e.g., DMF) to improve solubility.
  • Monitoring reaction progress via LC-MS to adjust stoichiometry dynamically .

Q. What analytical methods resolve contradictions in purity assessments (e.g., HPLC vs. NMR data)?

Discrepancies may arise from residual solvents or non-UV-active impurities. Combine multiple techniques:

  • HPLC-ELSD (evaporative light scattering detection) for non-chromophoric contaminants.
  • 1H/13C NMR to quantify residual DMF or tert-butyl groups.
  • Mass spectrometry to confirm molecular ion consistency. For example, conflicting diastereomer data in Fmoc-protected analogs were resolved by correlating NMR splitting patterns with HPLC retention times .

Q. How does the 4-(tert-butyl)benzyl substituent influence peptide stability and bioavailability in drug design?

The tert-butyl group enhances hydrophobicity, improving membrane permeability but potentially reducing aqueous solubility. In pharmacokinetic studies of similar tert-butyl-modified peptides, the substituent increased metabolic stability by shielding against protease cleavage. However, this may require balancing with polar excipients for in vivo delivery .

Q. What strategies mitigate racemization during Fmoc deprotection in SPPS for this compound?

Racemization risks increase under basic conditions. Mitigation includes:

  • Using piperidine in DMF for deprotection at 0–4°C.
  • Adding anti-racemization agents like HOBt (hydroxybenzotriazole).
  • Limating deprotection time to <20 minutes, as prolonged exposure to base promotes epimerization .

Methodological Notes

  • Purification: For scale-up, preparative HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) is recommended .
  • Storage: Store at -20°C under argon to prevent tert-butyl group oxidation .
  • Structural analogs: Replace the 4-(tert-butyl)benzyl group with chlorophenyl or fluorophenyl variants to study electronic effects on peptide binding (see analogs in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.